2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a piperazine ring, and an indole ring . The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms . The piperazine ring is a six-membered ring containing two nitrogen atoms . The indole ring is a fused ring system, consisting of a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrazole ring could be synthesized using strategies such as multicomponent approach, dipolar cycloadditions, or cyclocondensation of hydrazine with a carbonyl system . The piperazine ring could be introduced through a reaction with an appropriate piperazine derivative . The indole ring could be formed through a Fischer indole synthesis or similar method .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three rings: the pyrazole, piperazine, and indole rings. These rings would be connected by carbon-carbon and carbon-nitrogen bonds . The exact structure would depend on the specific substituents on each ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the three rings and their substituents. The pyrazole ring is known to participate in a variety of reactions, including cycloadditions and nucleophilic substitutions . The piperazine ring can also undergo a variety of reactions, including alkylation and acylation . The indole ring is a versatile substrate in organic synthesis and can undergo electrophilic aromatic substitution, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazole and piperazine rings could enhance its solubility in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .Mechanism of Action
Safety and Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. For example, if it were a solid, it might pose a dust explosion hazard. If it were a liquid, it might pose a fire hazard. Its toxicity would depend on factors such as its reactivity and the nature of any metabolites formed in the body .
Future Directions
The future directions for research on this compound could include further studies to elucidate its properties and potential applications. For example, it could be investigated as a potential drug for various diseases. Alternatively, it could be used as a building block for the synthesis of more complex molecules .
properties
IUPAC Name |
1H-indol-2-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c24-18(17-14-15-4-1-2-5-16(15)20-17)22-11-8-21(9-12-22)10-13-23-7-3-6-19-23/h1-7,14,20H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWFYMTUYIUGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.